REACTION_CXSMILES
|
[OH-:1].[K+].[Br:3][C:4]1[CH:18]=[C:8]([C:9](OC2C=CC=CC=2)=[O:10])[C:7]([OH:19])=[CH:6][CH:5]=1.Cl.[NH2:21]O>CO>[Br:3][C:4]1[CH:18]=[C:8]([C:9]([NH:21][OH:1])=[O:10])[C:7]([OH:19])=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C(=O)OC2=CC=CC=C2)=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C(=O)OC2=CC=CC=C2)=C1)O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
ADDITION
|
Details
|
60 ml of conc. hydrochloric acid (35%) was added
|
Type
|
STIRRING
|
Details
|
by stirring for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to collect the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
by drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |